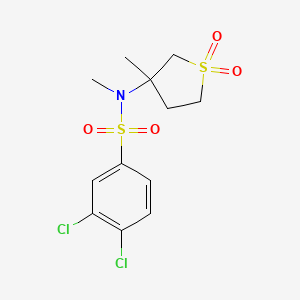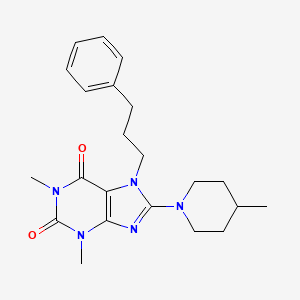![molecular formula C23H22N6O4S B3016329 2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1044266-55-8](/img/no-structure.png)
2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C23H22N6O4S and its molecular weight is 478.53. The purity is usually 95%.
BenchChem offers high-quality 2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
Compound 7 has demonstrated significant antitumor effects in various cell lines. It inhibits cell proliferation and induces apoptosis, making it a promising candidate for cancer therapy . Further studies have focused on its efficacy against specific cancer types, such as lung cancer (A549 cells) and breast cancer (MCF-7 cells).
PAK4 Inhibition
Compound 7 has been investigated as a PAK4 inhibitor. PAK4 plays a crucial role in cell migration and invasion. By targeting PAK4, this compound shows potential in suppressing cancer metastasis .
Histamine H1 Receptor Affinity
Interestingly, compound 7 is a major metabolite of hydroxyzine and exhibits high specific affinity for histamine H1 receptors. It finds use in managing allergies, hay fever, angioedema, and urticaria .
Cell Cycle Modulation
Studies have explored how compound 7 affects the cell cycle. It influences cell division and may have implications for cell growth control and cancer treatment .
Antioxidant Activity
Compound 7 has shown antioxidant properties, particularly against ABTS radicals. Its radical-scavenging ability contributes to its potential therapeutic applications .
Molecular Docking
Through molecular docking studies, researchers have identified key interactions between compound 7 and specific amino acids in target proteins. These insights aid in understanding its binding mechanisms and guiding drug design .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4-nitrophenol with ethyl acetoacetate to form 4-(4-nitrophenyl)-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with piperazine to form 4-(4-nitrophenyl)-1-(piperazin-1-yl)butan-1-one. The resulting product is then reacted with 2-thioxoimidazolidin-4-one to form the final compound, 2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one.", "Starting Materials": [ "2-amino-4-nitrophenol", "ethyl acetoacetate", "piperazine", "2-thioxoimidazolidin-4-one" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-nitrophenol with ethyl acetoacetate in the presence of a base to form 4-(4-nitrophenyl)-3-oxobutanoic acid ethyl ester.", "Step 2: Reaction of 4-(4-nitrophenyl)-3-oxobutanoic acid ethyl ester with piperazine in the presence of a base to form 4-(4-nitrophenyl)-1-(piperazin-1-yl)butan-1-one.", "Step 3: Reaction of 4-(4-nitrophenyl)-1-(piperazin-1-yl)butan-1-one with 2-thioxoimidazolidin-4-one in the presence of a base to form the final compound, 2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one." ] } | |
Número CAS |
1044266-55-8 |
Nombre del producto |
2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one |
Fórmula molecular |
C23H22N6O4S |
Peso molecular |
478.53 |
Nombre IUPAC |
2-[3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C23H22N6O4S/c30-20(27-13-11-26(12-14-27)15-5-7-16(8-6-15)29(32)33)10-9-19-22(31)28-21(24-19)17-3-1-2-4-18(17)25-23(28)34/h1-8,19,24H,9-14H2 |
Clave InChI |
FICMTSNJFLMXEZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3016248.png)

![5-({2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B3016250.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3016251.png)
![4-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]morpholine](/img/structure/B3016255.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3016259.png)

![1-[(4-methoxyphenoxy)methyl]-1H-1,2,3-benzotriazole](/img/structure/B3016263.png)
![4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B3016265.png)

![2-[3-[2-(3-nitroanilino)-2-oxoethyl]-1-adamantyl]-N-(3-nitrophenyl)acetamide](/img/structure/B3016268.png)
